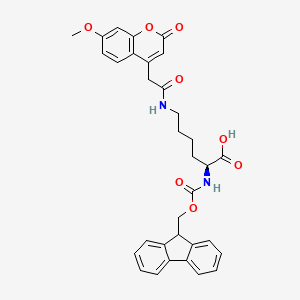

Fmoc-Lys(Mca)-OH

Description

BenchChem offers high-quality Fmoc-Lys(Mca)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Mca)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJONDPLYEAMC-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Fmoc-Lys(Mca)-OH in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical and pharmaceutical research, the precise interrogation of enzyme activity is paramount for understanding disease mechanisms and discovering novel therapeutics. Fluorogenic peptide substrates have emerged as indispensable tools for these investigations, offering high sensitivity and real-time monitoring of enzymatic reactions. Among the array of available fluorophores, 7-methoxycoumarin-4-acetic acid (Mca) has garnered significant attention. When incorporated into a peptide sequence, often through the use of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine (Fmoc-Lys(Mca)-OH), it provides a robust platform for developing sensitive enzyme assays. This technical guide provides an in-depth exploration of the applications of Fmoc-Lys(Mca)-OH in biochemistry, with a focus on its use in creating fluorogenic substrates for proteases, detailed experimental protocols, and the underlying principles of the assays.

Fmoc-Lys(Mca)-OH is a derivative of the amino acid lysine, strategically modified with two key chemical moieties.[1] The Nα-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS).[1] The ε-amino group of the lysine side chain is acylated with Mca, a fluorescent dye belonging to the coumarin family.[1] This dual functionality allows for the site-specific incorporation of a fluorescent reporter into a peptide sequence during its synthesis.

The primary application of peptides containing the Lys(Mca) residue is in the development of fluorogenic substrates for a variety of proteases, including caspases and matrix metalloproteinases (MMPs). These substrates are often designed as Förster Resonance Energy Transfer (FRET) pairs, where the Mca fluorophore is paired with a non-fluorescent quencher molecule, such as a 2,4-dinitrophenyl (Dnp) group. In the intact peptide, the close proximity of the Mca donor and the Dnp acceptor results in the quenching of Mca's fluorescence. Upon enzymatic cleavage of a specific peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in the fluorescence of Mca. This change in fluorescence provides a direct and continuous measure of enzyme activity.

Core Principles: FRET-Based Enzyme Assays

The utility of Fmoc-Lys(Mca)-OH in biochemistry is intrinsically linked to the principle of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.

In the context of an enzyme assay, a peptide substrate is synthesized to contain both the Mca fluorophore (donor) and a quencher moiety. Fmoc-Lys(Mca)-OH is used to incorporate the Mca group, while another modified amino acid, often a lysine derivative carrying a Dnp group, is used for the quencher. The peptide sequence is designed to be a specific substrate for the enzyme of interest.

dot

Caption: Principle of FRET-based enzyme assay using an Mca-Dnp pair.

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The use of fluorogenic substrates synthesized with Fmoc-Lys(Mca)-OH allows for the precise determination of key enzyme kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are essential for characterizing enzyme efficiency and for evaluating the potency of enzyme inhibitors.

Table 1: Kinetic Parameters of Matrix Metalloproteinases (MMPs) with Mca-Containing Substrates

| Enzyme | Substrate Sequence | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg | 61.2 | 0.080 | 1,307 | [1] |

| MMP-9 | Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂ | - | - | - | [2] |

Note: Specific Km and kcat values for the MMP-9 substrate were not provided in the cited literature, but its utility as a substrate was established.

Table 2: Photophysical Properties of the Mca Fluorophore

| Property | Value | Reference |

| Excitation Wavelength (λex) | 322 - 340 nm | [3] |

| Emission Wavelength (λem) | 384 - 450 nm | [3] |

| Quantum Yield (ΦF) | 0.45 | - |

Experimental Protocols

Synthesis of a FRET Peptide Substrate using Fmoc-Lys(Mca)-OH

The synthesis of a peptide containing Lys(Mca) is typically performed using automated or manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Mca)-OH and Fmoc-Lys(Dnp)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Lys(Mca)-OH and Fmoc-Lys(Dnp)-OH at the desired positions.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

-

Dry the crude peptide.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

-

dot

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a FRET substrate.

General Protocol for a Caspase-3 Activity Assay

This protocol is adapted for a fluorogenic Mca-based substrate, such as Ac-DEVD-Lys(Mca), where the C-terminus might be an amide or coupled to a quencher.

Materials:

-

Cell culture or tissue samples

-

Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-Lys(Mca)-NH₂)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control experiments

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation (Cell Lysate):

-

Induce apoptosis in cells using a known stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay Setup:

-

Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

-

In a 96-well black microplate, add the following to triplicate wells:

-

Sample wells: 50 µL of cell lysate.

-

Negative control wells: 50 µL of lysate from non-induced cells.

-

Inhibitor control wells: 50 µL of lysate from induced cells pre-incubated with a caspase-3 inhibitor.

-

Blank wells: 50 µL of Assay Buffer.

-

-

-

Reaction Initiation and Measurement:

-

Prepare a substrate solution by diluting the fluorogenic caspase-3 substrate in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Add 50 µL of the substrate solution to all wells to initiate the reaction.

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for Mca (e.g., Ex: 328 nm, Em: 393 nm).

-

Monitor the increase in fluorescence over time (kinetic mode) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the blank wells from all other readings.

-

Compare the reaction rates of the apoptotic samples to the control samples to determine the fold-increase in caspase-3 activity.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

dot

Caption: Experimental workflow for a fluorometric caspase-3 activity assay.

Conclusion

Fmoc-Lys(Mca)-OH is a versatile and powerful building block for the synthesis of fluorogenic peptide substrates. Its application in FRET-based enzyme assays has significantly advanced our ability to study the activity of proteases with high sensitivity and in real-time. The methodologies described in this guide for peptide synthesis and enzyme activity assays provide a robust framework for researchers in biochemistry and drug discovery to investigate enzyme function and screen for potential therapeutic inhibitors. The quantitative data obtainable from these assays are critical for a deeper understanding of the roles of proteases in health and disease.

References

- 1. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlated structural kinetics and retarded solvent dynamics at the metalloprotease active site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Lys(Mca)-OH: Properties, Structure, and Applications

For researchers, scientists, and professionals engaged in drug development, the use of fluorescently labeled biomolecules is indispensable for elucidating biological processes. Fmoc-L-Lys(Mca)-OH, a protected lysine derivative incorporating a 7-methoxycoumarin-4-acetyl (Mca) fluorophore, stands out as a critical reagent for the synthesis of fluorogenic peptide substrates. This guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role in modern biochemical assays.

Core Chemical and Physical Properties

Fmoc-L-Lys(Mca)-OH is a white to off-white powder, valued for its dual functionality: the Fmoc group provides a stable, base-labile protecting group for the α-amino group, essential for solid-phase peptide synthesis (SPPS), while the Mca group on the ε-amino side-chain serves as a fluorescent donor in various assays.[1] Its solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in standard peptide synthesis protocols.[2]

| Property | Value | References |

| Molecular Formula | C₃₃H₃₂N₂O₈ | [1][3][4][5] |

| Molecular Weight | 584.62 g/mol | [2][3][4][5] |

| CAS Number | 386213-32-7 | [1][3][4][5] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% (HPLC) | [6] |

| Melting Point | 181-187 °C | [1] |

| Boiling Point | 885.2 ± 65.0 °C | [1] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | Store at room temperature or -20°C, protected from light | [1][7] |

Chemical Structure and Identification

The structural integrity of Fmoc-L-Lys(Mca)-OH is central to its function. The Fmoc group ensures chemoselectivity during peptide chain elongation, while the Mca moiety provides the fluorescent signal.

-

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid[1][8]

-

Synonyms: N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, Nα-Fmoc-Nε-7-methoxycoumarin-4-acetyl-L-lysine[1][4]

-

SMILES: COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35[1][9]

-

InChI: InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1[1][9]

Application in Peptide Synthesis and FRET-Based Assays

The primary application of Fmoc-L-Lys(Mca)-OH is in the synthesis of fluorogenically-labeled peptides for use in enzyme assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET).[2][3] These peptides are designed with a specific cleavage site for a target protease. The Mca group serves as the fluorescent donor, and a suitable quencher, such as a 2,4-dinitrophenyl (Dnp) or Dabcyl group, is incorporated elsewhere in the peptide sequence.[3]

In the intact peptide, the close proximity of the quencher to the Mca group results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide at the specific recognition site, the Mca fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis of proteases such as matrix metalloproteinases (MMPs) and caspases.

Experimental Workflow: Synthesis of a FRET Peptide Substrate

The following diagram outlines the general workflow for the solid-phase synthesis of a FRET peptide substrate using Fmoc-L-Lys(Mca)-OH.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. cdn.thomasnet.com [cdn.thomasnet.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Triple-FRET multi-purpose fluorescent probe for three-protease detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. eurogentec.com [eurogentec.com]

- 9. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mca Fluorophore in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore, a versatile tool in peptide-based research and drug discovery. Mca, a coumarin-derivative, is highly valued for its photophysical properties, making it a cornerstone for the development of sensitive, internally quenched substrates for various enzymatic assays.[1][2] Its primary application lies in Fluorescence Resonance Energy Transfer (FRET)-based assays designed for the continuous monitoring of protease activity, a critical aspect of drug development and cellular biology research.[1]

Core Properties and Data Presentation

The utility of the Mca fluorophore is defined by its distinct spectral characteristics, which are summarized below. These properties can vary slightly depending on the solvent environment and conjugation to a peptide.[1]

| Property | Value | Notes |

| Excitation Wavelength (λex) | 320 - 328 nm | Values can shift based on the solvent. For example, in methanol, the peak is around 320 nm, while conjugated to peptides in aqueous buffers, it's often cited at 328 nm.[1][3] |

| Emission Wavelength (λem) | 380 - 393 nm | Similar to excitation, the emission peak is solvent-dependent, observed at ~380 nm in methanol and up to 393 nm when part of a peptide substrate.[1][3] |

| Molar Extinction Coefficient (ε) | ~14,500 M⁻¹cm⁻¹ at 325 nm | A measure of how strongly the molecule absorbs light at a given wavelength.[4] |

| Quantum Yield (ΦF) | 0.18 - 0.49 | Represents the efficiency of the fluorescence process (photons emitted per photon absorbed).[4][5] The quantum yield of the free fluorophore is significantly higher than when quenched in a FRET pair.[6] |

| Common FRET Quencher | 2,4-Dinitrophenyl (Dnp) | The Dnp group is the preferred quencher for Mca due to the excellent overlap between Mca's emission spectrum and Dnp's absorption spectrum, enabling efficient FRET.[1][4] |

| Chemical Formula | C₁₂H₁₀O₅ | [2][7] |

| Molecular Weight | 234.2 g/mol | [7][8] |

Primary Application: FRET-Based Protease Assays

The most significant application of Mca is in the design of FRET-based peptide substrates for analyzing protease activity.[1][9] In this setup, the Mca group (donor fluorophore) is attached to one end of a peptide, and a quencher molecule, typically Dnp (acceptor), is attached to the other.[1] The peptide sequence between them contains a specific cleavage site for the target protease.

Mechanism of Action:

-

Quenched State: In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore allows for FRET to occur. When the Mca is excited, its emission energy is non-radiatively transferred to the Dnp group, resulting in the quenching of fluorescence.[1][3][6]

-

Cleavage Event: Upon introduction of a specific protease, the enzyme cleaves the peptide bond within the recognition sequence.[1]

-

Fluorescent State: This cleavage separates the Mca fluorophore from the Dnp quencher.[1] The separation prevents FRET, and upon excitation, the Mca now emits its characteristic fluorescence.[1][6] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time to determine reaction kinetics.[1]

These assays are highly sensitive, allowing for the use of nanomolar enzyme concentrations.[1]

Caption: Workflow of a FRET-based protease assay using an Mca-Dnp labeled peptide.

Experimental Protocols

This protocol describes the general steps for synthesizing a peptide C-terminally labeled with a Dnp quencher and N-terminally labeled with the Mca fluorophore using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[9][10]

Materials:

-

Fmoc-Rink Amide resin or similar

-

Fmoc-protected amino acids

-

Fmoc-Lys(Dnp)-OH (for incorporating the quencher)

-

(7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

-

Coupling reagents: e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA

-

Deprotection solution: 20-30% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

HPLC for purification

Methodology:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Couple the C-terminal amino acid (often Fmoc-Lys(Dnp)-OH to incorporate the quencher) to the resin.[9] Use a 2- to 4-fold molar excess of the amino acid and coupling reagents. Allow the reaction to proceed for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

N-Terminal Mca Labeling:

-

After the final amino acid has been coupled and its Fmoc group removed, couple the Mca fluorophore.

-

Dissolve a 5-fold molar excess of Mca-OH and coupling reagents (e.g., DIPCDI/Oxima Pure or HOBt) in DMF.[9]

-

Add the solution to the resin and allow it to react for 2-3 hours, monitoring with a Kaiser test.[9]

-

Alternatively, use pre-activated Mca-OSu, which couples efficiently in DMSO or NMP.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

-

-

Peptide Precipitation and Purification:

Caption: General workflow for solid-phase peptide synthesis of a FRET substrate.

This protocol provides a framework for measuring enzyme kinetics using a synthesized Mca-FRET substrate.

Materials:

-

Purified Mca-labeled peptide substrate, lyophilized

-

Purified target protease

-

Assay buffer (optimized for the specific protease)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Substrate Preparation: Dissolve the lyophilized Mca-peptide-Dnp substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Further dilute the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. Dilute to the final working concentration (often in the nanomolar range) immediately before use.[1]

-

Assay Setup:

-

Pipette the substrate solution into the wells of the 96-well plate.

-

Include control wells: a "no enzyme" control (substrate only) to measure background fluorescence and a "no substrate" control (enzyme only).

-

-

Initiate Reaction: Add the enzyme solution to the wells to start the reaction. Mix gently.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature.

-

Measure the fluorescence intensity over time. Use an excitation wavelength of ~320-328 nm and an emission wavelength of ~390-405 nm.[1][9]

-

Record data at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the experimental readings.

-

Plot the change in relative fluorescence units (RFU) over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the curve. This velocity is proportional to the enzyme's activity.[9]

-

Key Considerations and Logical Relationships

The effectiveness of Mca in FRET assays is a direct result of its specific photophysical properties. Its strong absorbance in the UV range and emission in the blue range, combined with a good quantum yield, make it an excellent energy donor. The critical factor is the spectral overlap between its emission and the absorbance of a suitable quencher like Dnp, which is the foundation for the FRET mechanism.

Caption: Relationship between Mca's properties and its use in FRET assays.

References

- 1. lifetein.com [lifetein.com]

- 2. 7-甲氧基香豆素-4-乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. bachem.com [bachem.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 6. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mca (7-Methoxycoumarin-4-acetic acid) - 1 g [anaspec.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

A Technical Guide to Fmoc-Lys(Mca)-OH: Suppliers, Purity, and Applications in Protease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(7-methoxycoumarin-4-acetyl)-L-lysine (Fmoc-Lys(Mca)-OH), a key reagent for the synthesis of fluorescently labeled peptides. This document details commercially available sources, their purity specifications, and in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS) and fluorescence-based protease assays.

Fmoc-Lys(Mca)-OH: Suppliers and Purity Specifications

Fmoc-Lys(Mca)-OH is a specialty amino acid derivative used to incorporate a fluorescent 7-methoxycoumarin-4-acetyl (Mca) group into a peptide sequence. The Mca fluorophore, paired with a suitable quencher, is extensively used in Förster Resonance Energy Transfer (FRET) based assays to monitor enzymatic activity.[1] Several chemical suppliers offer Fmoc-Lys(Mca)-OH, with purity typically determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Product Number | Purity Specification (HPLC) |

| Sigma-Aldrich (Novabiochem®) | 852095 | ≥97.0% |

| BOC Sciences | 98% | |

| Anaspec | AS-61925 | ≥95% (Peak Area by HPLC) |

| AxisPharm | ≥95% | |

| Biotuva Life Sciences | F849737 | >97% |

| ChemPep | Information not publicly available | |

| Advanced ChemTech | SKU-6072 | Information not publicly available |

Note: Purity specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information. A typical CoA for a non-GMP grade peptide reagent will include details on purity determined by RP-HPLC, as well as mass spectral data.[2] For cGMP grade materials, the CoA is significantly more comprehensive.[2]

Experimental Protocols

Quality Control: HPLC Analysis of Fmoc-Lys(Mca)-OH

Ensuring the purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides.[3][4] The following protocol is a general method for the reversed-phase HPLC (RP-HPLC) analysis of Fmoc-protected amino acids and can be adapted for Fmoc-Lys(Mca)-OH.

Instrumentation:

-

HPLC system with a UV detector

Materials:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[3]

-

Mobile Phase B: 0.1% TFA in acetonitrile[3]

-

Sample Preparation: Dissolve a small amount of Fmoc-Lys(Mca)-OH in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

HPLC Conditions:

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.[3]

-

Flow Rate: 1.0 mL/min[3]

-

Detection: UV absorbance at 214 nm and 280 nm.[3] Due to the coumarin moiety, detection can also be performed at approximately 325 nm.[1]

Data Analysis: Integrate the peak areas in the chromatogram. The percentage purity is calculated by dividing the area of the main peak corresponding to Fmoc-Lys(Mca)-OH by the total area of all peaks.[3]

Application: Solid-Phase Peptide Synthesis (SPPS) of a FRET Substrate

Fmoc-Lys(Mca)-OH is incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[5][6] The following is a generalized protocol for the manual synthesis of a generic FRET peptide substrate containing the Mca-Lys/Dnp-quencher pair.

Materials:

-

Rink Amide resin (for C-terminal amide peptides)

-

Fmoc-protected amino acids (including Fmoc-Lys(Mca)-OH and an Fmoc-amino acid with a Dnp-quenching group on its side chain, e.g., Fmoc-Lys(Dnp)-OH)

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)[5]

-

Coupling Reagents: A suitable activator such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[3]

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[6]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15-20 minutes).[6][7]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.[6]

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (e.g., Fmoc-Lys(Dnp)-OH for the quencher) by dissolving it with the coupling reagent (e.g., HCTU) and base (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[7]

-

-

Washing: Wash the resin with DMF to remove excess reagents.[7]

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Lys(Mca)-OH at the desired position.

-

Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[6] The peptide can then be purified by reverse-phase HPLC.

Application: FRET-Based Protease Assay

Peptides containing the Mca/Dnp FRET pair are powerful tools for measuring protease activity.[8] The following is a protocol for a continuous kinetic assay of a generic matrix metalloproteinase (MMP) using a synthesized Mca/Dnp-containing peptide substrate.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5[8]

-

Enzyme: Purified, active MMP

-

Substrate: Purified Mca/Dnp-containing peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[9]

-

Inhibitor (optional): A known MMP inhibitor for control experiments.

-

Black 96-well microplate

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide substrate in DMSO (e.g., 1-10 mM) and store it at -20°C, protected from light.[8]

-

On the day of the experiment, dilute the substrate stock solution and the enzyme to their desired working concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay components in the following order: assay buffer, inhibitor or vehicle, and enzyme solution.

-

Initiate the reaction by adding the substrate working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

-

Use an excitation wavelength of approximately 325-328 nm and an emission wavelength of around 393-420 nm for the Mca fluorophore.[8][9]

-

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) against time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the progress curve. The enzymatic activity is directly proportional to this rate.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Fmoc-Lys(Mca)-OH.

Caption: Workflow for the synthesis and application of a FRET peptide substrate.

Caption: Mechanism of a FRET-based protease assay.

Caption: Caspase-3 signaling pathway and its measurement using a FRET assay.

References

- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Data is Provided on the Certificate of Analysis | AmbioPharm [ambiopharm.com]

- 3. benchchem.com [benchchem.com]

- 4. merck-lifescience.com.tw [merck-lifescience.com.tw]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to the Storage and Handling of Fmoc-Lys(Mca)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the proper storage and handling of N-α-Fmoc-N-ε-(7-methoxycoumarin-4-acetyl)-L-lysine (Fmoc-Lys(Mca)-OH) powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. Fmoc-Lys(Mca)-OH is a key reagent in peptide synthesis, serving as a building block for fluorescently labeled peptides and substrates used in various biochemical assays.

Compound Information

Fmoc-Lys(Mca)-OH is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is labeled with the fluorophore 7-methoxycoumarin-4-acetic acid (Mca). This dual modification allows for its use in solid-phase peptide synthesis (SPPS) to incorporate a fluorescent tag at a specific site within a peptide sequence.

Storage Conditions

Proper storage of Fmoc-Lys(Mca)-OH is paramount to prevent its degradation and preserve its fluorescent properties. The recommended storage conditions for the solid powder and solutions are summarized below.

Quantitative Storage Data

| Form | Storage Temperature | Recommended Duration | Notes |

| Powder | -20°C | Long-term | Ideal for maintaining stability over extended periods. |

| 4°C | Short to medium-term | Suitable for routine use.[1] | |

| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions to minimize degradation. |

| -20°C | Up to 1 month | Suitable for working solutions. |

Note: The stability of Fmoc-Lys(Mca)-OH in solution is dependent on the solvent used and the frequency of freeze-thaw cycles. It is advisable to prepare single-use aliquots to maintain the integrity of the compound.

Handling Procedures

Safe and effective handling of Fmoc-Lys(Mca)-OH powder requires adherence to standard laboratory safety protocols and specific handling techniques to avoid contamination and degradation.

Personal Protective Equipment (PPE)

When handling Fmoc-Lys(Mca)-OH powder, it is essential to use the following personal protective equipment:

-

Eye Protection: Chemical safety goggles or glasses.

-

Hand Protection: Compatible chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A laboratory coat.

Engineering Controls

To minimize the risk of inhalation, it is recommended to handle Fmoc-Lys(Mca)-OH powder in a well-ventilated area, preferably within a chemical fume hood.

General Hygiene Practices

-

Avoid direct contact with skin, eyes, and clothing.

-

Refrain from eating, drinking, or smoking in the laboratory.

-

Wash hands thoroughly after handling the compound.

Solubility

Fmoc-Lys(Mca)-OH is soluble in various organic solvents commonly employed in peptide synthesis.

Quantitative Solubility Data

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

Stability and Reactivity

Chemical Stability

Fmoc-Lys(Mca)-OH is generally stable under the recommended storage conditions. The Fmoc protecting group is labile to basic conditions, which is the basis for its removal during SPPS. The Mca fluorophore has been reported to be stable to the harsh acidic conditions of hydrogen fluoride (HF) cleavage, indicating its robustness in standard peptide synthesis protocols.[2]

Incompatible Materials

To prevent degradation, avoid exposure of Fmoc-Lys(Mca)-OH to:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases (except for controlled Fmoc deprotection)

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of Fmoc-Lys(Mca)-OH in a suitable organic solvent.

Materials:

-

Fmoc-Lys(Mca)-OH powder

-

Anhydrous, high-purity solvent (e.g., DMF or DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer or sonicator

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of Fmoc-Lys(Mca)-OH powder into a sterile vial.

-

Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.

-

Dissolution: Tightly cap the vial and vortex or sonicate until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Disposal Protocol

Expired or waste Fmoc-Lys(Mca)-OH and its containers must be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal service.[3] Place the material in a clearly labeled, sealed container for disposal.[3]

Visualizations

Logical Workflow for Storage and Handling

Caption: Logical workflow for the proper storage and handling of Fmoc-Lys(Mca)-OH.

Signaling Pathway of Fmoc Deprotection

References

A Technical Guide to Fmoc-Lys(Mca)-OH: Properties and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, commonly known as Fmoc-Lys(Mca)-OH. This specialized amino acid derivative is a critical component in the synthesis of fluorescently labeled peptides, which are indispensable tools in drug discovery and biochemical research for studying enzyme activity and protein interactions. This document details its chemical properties, a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a visual workflow of the synthetic process.

Core Properties of Fmoc-Lys(Mca)-OH

Fmoc-Lys(Mca)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group of the side chain is covalently linked to a 7-methoxycoumarin-4-acetic acid (Mca) moiety. The Mca group is a fluorophore, making this compound a key building block for introducing a fluorescent label at a specific position within a peptide sequence during SPPS.[1]

The quantitative data for Fmoc-Lys(Mca)-OH are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₃₃H₃₂N₂O₈ | [2][3][4][5] |

| Molecular Weight | 584.62 g/mol | [2][3][5] |

| CAS Number | 386213-32-7 | [2][4][5] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMSO and DMF | [6] |

| Fluorescence | Excitation: ~322-328 nm, Emission: ~384-393 nm | [1][6] |

Application in FRET Peptide Synthesis

A primary application of Fmoc-Lys(Mca)-OH is in the synthesis of Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[3] These substrates are designed with a fluorophore (in this case, Mca) and a quencher moiety at different positions in the peptide sequence. In the intact peptide, the quencher dampens the fluorescence of the Mca group. When the peptide is cleaved by a specific enzyme (e.g., a protease), the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This allows for sensitive and continuous monitoring of enzyme activity. A common quenching partner for Mca is the 2,4-dinitrophenyl (Dnp) group.[3]

Experimental Protocol: Synthesis of a Mca/Dnp FRET Peptide Substrate

The following is a representative protocol for the manual solid-phase synthesis of a generic FRET peptide substrate incorporating Fmoc-Lys(Mca)-OH and a Dnp-labeled lysine residue. This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

-

Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes in a reaction vessel.

2. First Amino Acid Coupling:

-

Fmoc Deprotection (if necessary): If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Dnp)-OH) by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

3. Peptide Chain Elongation:

-

Repeat the following cycle for each subsequent amino acid in the peptide sequence:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next activated Fmoc-amino acid (including Fmoc-Lys(Mca)-OH at the desired position) as described in step 2.

-

Washing: Wash the resin with DMF.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction before proceeding to the next cycle.

-

4. Final Cleavage and Deprotection:

-

Final Washing and Drying: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

5. Purification and Analysis:

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final fluorescently labeled peptide using mass spectrometry and analytical HPLC.

-

Storage: Lyophilize the purified peptide and store it at -20°C or lower, protected from light.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis of a FRET peptide using Fmoc-Lys(Mca)-OH.

Caption: FRET mechanism of an Mca/Dnp peptide substrate.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Core Principles of Mca Fluorescence Quenching

This guide provides a detailed exploration of the fundamental principles of Mca (7-methoxycoumarin-4-acetyl) fluorescence quenching, a widely utilized technique in biochemical assays and drug development. It is intended for researchers, scientists, and professionals in the field who require a deep understanding of the mechanism, application, and practical considerations of using Mca-based probes.

Core Principles: The Mechanism of FRET-Based Quenching

The fluorescence of the Mca group is typically quenched through Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores. In this system, the Mca moiety serves as the fluorescent donor, and a suitable quenching molecule, most commonly the 2,4-dinitrophenyl (Dnp) group, acts as the acceptor.

The process is governed by several key principles:

-

Spectral Overlap: FRET occurs when the emission spectrum of the donor (Mca) significantly overlaps with the absorption spectrum of the acceptor (Dnp). The Mca group has a maximum emission wavelength of approximately 393 nm, which overlaps well with the absorption spectrum of the Dnp group.

-

Distance Dependence: The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship (1/r⁶). When Mca and Dnp are in close proximity (typically within 10-100 Å), the energy absorbed by the Mca fluorophore is efficiently transferred to the Dnp quencher, resulting in minimal or no fluorescence emission.

-

Assay Design: This principle is elegantly exploited in designing enzyme substrates. A typical probe consists of a peptide sequence specific to a target protease, flanked by the Mca group on one end and the Dnp group on the other. In this intact state, the peptide's conformation keeps the Mca and Dnp close, and the probe is "quenched" or non-fluorescent. Upon enzymatic cleavage of the peptide backbone, the Mca and Dnp fragments diffuse apart, disrupting FRET. This separation restores the fluorescence of the Mca group, leading to a measurable increase in signal intensity that is directly proportional to the rate of substrate cleavage.

The following diagram illustrates the fundamental workflow of a protease assay using an Mca-Dnp quenched substrate.

Quantitative Data and Spectroscopic Properties

The efficiency and reliability of Mca-Dnp probes are underpinned by their specific photophysical properties. The following table summarizes key quantitative parameters for this commonly used FRET pair.

| Parameter | Description | Value | Reference |

| Donor (Mca) | |||

| λex (max) | Maximum Excitation Wavelength | ~325 nm | |

| λem (max) | Maximum Emission Wavelength | ~393 nm | |

| Quantum Yield (ΦD) | The efficiency of photon emission after absorption. | ~0.30 | |

| Fluorescence Lifetime (τD) | The average time the fluorophore stays in the excited state. | ~1.8 ns | |

| Acceptor (Dnp) | |||

| λabs (max) | Maximum Absorption Wavelength | ~365 nm | |

| FRET Pair (Mca-Dnp) | |||

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | 23 - 30 Å | |

| Quenching Efficiency | The percentage of energy transfer from donor to acceptor. | >99% in many peptide substrates |

Note: Values can vary slightly depending on the solvent, pH, and the specific peptide sequence.

Experimental Protocol: Protease Activity Assay

This section provides a generalized protocol for measuring the activity of a protease using a commercially available Mca-Dnp quenched peptide substrate.

3.1 Materials and Equipment

-

Reagents:

-

Purified protease enzyme of interest.

-

Mca-Dnp FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs).

-

Assay Buffer (e.g., Tris-HCl with CaCl₂, NaCl, and a detergent like Brij-35, pH adjusted to the enzyme's optimum).

-

Enzyme inhibitor (for negative controls).

-

Deionized water.

-

-

Equipment:

-

Fluorescence microplate reader or spectrofluorometer.

-

Black, opaque 96-well or 384-well microplates (to minimize light scatter).

-

Standard laboratory equipment (pipettes, tubes, etc.).

-

3.2 Experimental Workflow

The logical workflow for setting up and executing the assay is depicted below.

A Technical Guide to Fmoc-Lys(Mca)-OH for Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, fluorescently labeled peptides are indispensable tools for studying biological processes. They are crucial for a wide range of applications, including enzyme activity assays, receptor binding studies, and cellular imaging. Fmoc-Lys(Mca)-OH is a key building block for the synthesis of such peptides. It is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is labeled with a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore.[1][2]

The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS) and can be easily removed to allow for the stepwise addition of amino acids to build the peptide chain.[3] The Mca group, a coumarin-based dye, serves as a fluorescent reporter.[4] This guide provides a comprehensive overview of Fmoc-Lys(Mca)-OH, its properties, and detailed protocols for its use in peptide labeling for professionals new to this technique.

Core Physicochemical and Fluorescent Properties

The utility of Fmoc-Lys(Mca)-OH stems from its well-defined chemical and spectral characteristics. The Mca fluorophore is particularly valuable for its application in Förster Resonance Energy Transfer (FRET)-based assays.[4][5]

Table 1: Physicochemical Properties of Fmoc-Lys(Mca)-OH

| Property | Value | References |

| CAS Number | 386213-32-7 | [2] |

| Molecular Formula | C₃₃H₃₂N₂O₈ | [2] |

| Molecular Weight | 584.62 g/mol | [2] |

| Appearance | Powder | [6] |

| Solubility | Soluble in DMF and DMSO | [2] |

| Storage Conditions | -20°C, protect from light | [7][8] |

Table 2: Fluorescent Properties of the Mca Fluorophore

| Property | Value | References |

| Excitation Maximum (λex) | ~322-340 nm | [1][2][6] |

| Emission Maximum (λem) | ~384-405 nm | [1][2][6] |

| Quantum Yield (ΦF) | ~0.45 - 0.49 | [2][9] |

| Molar Extinction Coefficient (ε) | ~14,500 M⁻¹cm⁻¹ at 325 nm | [9] |

| Common FRET Quencher | 2,4-Dinitrophenyl (Dnp) | [4][6][9] |

Experimental Protocols

The incorporation of Fmoc-Lys(Mca)-OH into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for manual synthesis. Automated synthesizers will follow a similar series of steps.

Protocol 1: Incorporation of Fmoc-Lys(Mca)-OH via Fmoc-SPPS

This protocol outlines the key steps for incorporating the fluorescent amino acid into the peptide chain on a solid support (resin).

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[3]

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin's functional group or the previously coupled amino acid.[10]

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]

3. Amino Acid Coupling (for amino acids preceding Lys(Mca)):

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HATU, 3 eq.) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA, 6 eq.), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

-

After complete coupling, drain the solution and wash the resin with DMF.

4. Incorporation of Fmoc-Lys(Mca)-OH:

-

Follow the same procedure as in step 3, but use Fmoc-Lys(Mca)-OH as the amino acid to be coupled. Due to the potential for steric hindrance from the Mca group, it is advisable to allow for a longer coupling time or to perform a double coupling (repeating the coupling step with fresh reagents).

5. Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for all subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Mca-Labeled Peptide

This protocol describes the process of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

1. Resin Washing and Drying:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under a high vacuum for at least 1 hour.[11]

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail that is often suitable is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12]

-

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[11]

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[12]

-

Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[10]

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualization of Workflows and Mechanisms

General Workflow for Labeled Peptide Synthesis and Application

The following diagram illustrates the overall process from peptide synthesis to a typical application in a protease activity assay.

Caption: Workflow from synthesis to protease assay.

Mechanism of a FRET-Based Protease Assay

Mca-labeled peptides are frequently used in FRET-based assays to measure protease activity. In this setup, the Mca fluorophore is paired with a quencher molecule, such as Dnp, on the same peptide substrate.

Caption: FRET mechanism in a protease assay.

Troubleshooting and Considerations

-

Incomplete Coupling of Fmoc-Lys(Mca)-OH: The bulky Mca group can sometimes hinder coupling efficiency. If a Kaiser test indicates incomplete coupling, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.

-

Aggregation during Synthesis: Peptides containing hydrophobic residues can sometimes aggregate on the resin, leading to incomplete reactions. Using specialized resins or incorporating backbone-modifying elements can help mitigate this.

-

Photobleaching: The Mca fluorophore, like all fluorescent dyes, is susceptible to photobleaching. Protect the labeled peptide from excessive light exposure during synthesis, purification, and storage.

-

Cleavage Byproducts: The choice of cleavage cocktail is critical to avoid unwanted side reactions with the peptide or the Mca group. Always use scavengers in the TFA cocktail to protect sensitive residues.[13]

-

Purity of the Final Peptide: Ensure high purity of the final labeled peptide through RP-HPLC, as impurities can interfere with biological assays.

Safety Information

-

Fmoc-Lys(Mca)-OH: Handle with standard laboratory safety precautions. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[14]

-

Solvents (DMF, DCM): These are hazardous organic solvents. Work in a well-ventilated fume hood and avoid inhalation of vapors.

-

Reagents (Piperidine, DIPEA, TFA): These are corrosive and/or toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.[11]

-

Consult the Safety Data Sheet (SDS) for Fmoc-Lys(Mca)-OH and all other reagents before use for detailed safety information.[1]

Conclusion

Fmoc-Lys(Mca)-OH is a versatile and powerful reagent for the introduction of a fluorescent label into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols makes it accessible to researchers with a foundational knowledge of peptide synthesis. By understanding its properties and following detailed experimental procedures, scientists can successfully generate high-quality Mca-labeled peptides for a multitude of applications in research and drug development, particularly for the sensitive and continuous monitoring of enzymatic activity.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Fmoc-L-Lys(Mca)-OH | AxisPharm [axispharm.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-Lys(Mca)-OH Novabiochem 386213-32-7 [sigmaaldrich.com]

- 7. Fmoc-Lys(AMCA)-OH | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of Fmoc-Lys(Mca)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Lys(Mca)-OH (N-α-Fmoc-N-ε-7-methoxycoumarin-4-acetyl-L-lysine), a fluorescent-labeled amino acid crucial for peptide synthesis and various biochemical assays. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of research outcomes.

Chemical and Physical Properties

Fmoc-Lys(Mca)-OH is a specialized reagent that combines the Fmoc protecting group for solid-phase peptide synthesis with the fluorescent Mca tag for detection and quantification.[1]

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₂N₂O₈ | [1] |

| Molecular Weight | 584.62 g/mol | [1][2] |

| CAS Number | 386213-32-7 | [1][2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Fluorescence | Abs/Em Maxima: 322/384 nm | [1] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Safety Precautions

Potential Health Effects: [3][4]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

Precautionary Measures:

| Category | Precautionary Statement |

| Prevention | Avoid breathing dust.[3][4] Wash hands thoroughly after handling.[3][4] Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5] |

| Response | If on skin: Wash with plenty of soap and water.[3][4][6] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6] If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5] If swallowed: Rinse mouth. Do NOT induce vomiting.[4][5][6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][4][6] Recommended storage at -20°C.[2] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[5] |

Safe Handling and Experimental Workflow

Proper handling of Fmoc-Lys(Mca)-OH is critical to ensure user safety and prevent contamination. The following diagram illustrates a general workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of Fmoc-Lys(Mca)-OH.

Experimental Protocols

The primary application of Fmoc-Lys(Mca)-OH is in Fmoc solid-phase peptide synthesis (SPPS) to introduce a fluorescent label into a peptide sequence.[2][7][]

Preparation of Stock Solution

-

Work Environment: Perform all operations in a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]

-

Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the desired amount of Fmoc-Lys(Mca)-OH powder.

-

Solvent Addition: Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.

-

Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Incorporation into Peptide via SPPS

The following is a generalized protocol for the coupling of Fmoc-Lys(Mca)-OH to a resin-bound peptide.

Materials:

-

Fmoc-Lys(Mca)-OH

-

Peptide synthesis resin with a free N-terminal amine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Lys(Mca)-OH (typically 2-5 equivalents relative to the resin substitution) in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to pre-activate it.

-

Add the activated Fmoc-Lys(Mca)-OH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF to remove any unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures:

| Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6] |

| Spill | Small Spill: Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Large Spill: Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves. Use a shovel to place the material into a convenient waste disposal container.[3][4] |

This technical guide is intended to provide comprehensive safety and handling information for Fmoc-Lys(Mca)-OH. It is imperative that all users familiarize themselves with this information and their institution's specific safety protocols before handling this chemical.

References

Methodological & Application

Application Note and Protocol for Solid-Phase Synthesis of Peptides Containing Fmoc-Lys(Mca)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the fluorescent amino acid derivative, Fmoc-L-Lys(Mca)-OH. The 7-methoxycoumarin-4-acetyl (Mca) group serves as a valuable fluorescent tag for studying peptide-protein interactions, enzyme kinetics, and for use in Förster Resonance Energy Transfer (FRET) based assays.[1] This protocol outlines the standard Fmoc/tBu strategy, covering resin selection, chain elongation, cleavage, and purification of the final Mca-labeled peptide.

Introduction

Fmoc-L-Lys(Mca)-OH is a lysine derivative where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is acylated with 7-methoxycoumarin-4-acetic acid (Mca).[1][2] The Mca moiety is a fluorescent group with an excitation maximum around 322-340 nm and an emission maximum between 384-405 nm.[2][3] This fluorescent property makes it an ideal building block for the synthesis of labeled peptides used in various biochemical and cellular assays.[1] The Fmoc protecting group allows for the stepwise assembly of the peptide chain under mild basic conditions, while the Mca group remains stable throughout the synthesis and is also resistant to standard acidic cleavage conditions, such as with Hydrogen Fluoride (HF).[3][4]

Applications in Drug Development:

-

Enzyme Substrates: Synthesis of fluorogenic substrates to assay proteolytic enzyme activity.

-

Protein-Protein Interaction Studies: Labeling peptides to visualize and quantify binding events.[1]

-

FRET Assays: The Mca group can serve as a donor fluorophore in conjunction with a suitable quencher (e.g., Dabcyl or 2,4-dinitrophenyl) for conformational studies and binding assays.[3][4]

-

Cellular Imaging: Introduction of a fluorescent tag for tracking the localization and uptake of peptides in living cells.[1]

Experimental Protocols

This section details the materials and methods for the manual solid-phase synthesis of a generic Mca-labeled peptide.

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-L-Lys(Mca)-OH | Novabiochem® | Peptide Synthesis |

| Rink Amide Resin (or Wang Resin) | Various | 100-200 mesh |

| Fmoc-protected amino acids | Various | Peptide Synthesis |

| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Various | Peptide Synthesis |

| N,N-Dimethylformamide (DMF) | Various | Amine-free, Peptide Synthesis Grade |

| Piperidine | Sigma-Aldrich | Synthesis Grade |

| Dichloromethane (DCM) | Various | HPLC Grade |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Synthesis Grade |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |

| Diethyl ether | Various | Anhydrous |

| Acetonitrile (ACN) | Various | HPLC Grade |

Solid-Phase Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling to elongate the peptide chain on a solid support.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation (Swelling)

-

Place 0.1 mmol of Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid) in a reaction vessel.[5]

-

Add ~5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[1]

-

Drain the DMF.

2. Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[1]

-

Agitate for 5-7 minutes.[1]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-7 minutes.

-

Drain the solution.

3. Washing

-

Wash the resin thoroughly by adding and draining the following solvents:

-

DMF (5 x 5 mL)

-

DCM (3 x 5 mL)

-

DMF (3 x 5 mL)

-

4. Amino Acid Coupling

-

In a separate vial, pre-activate the amino acid to be coupled:

-

Dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-Lys(Mca)-OH) and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA.

-

Allow the mixture to react for 2-5 minutes.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor coupling completion, a Kaiser test can be performed.

5. Washing

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 5 mL).

6. Chain Elongation

-

Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.

7. Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

-

Wash the resin as described in Step 3 and dry the resin under vacuum.

8. Cleavage and Side-Chain Deprotection

-

Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K.[2]

-

Reagent K Composition:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

-

Incubate with occasional swirling for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Stationary Phase: C18 column.[4]

-

Mobile Phase A: 0.1% TFA in water.[6]

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[6]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the peptide sequence and should be optimized.[6]

-

Detection: Monitor the elution at 220 nm for the peptide backbone and at ~322 nm to specifically track the Mca-containing peptide.

-

-

Analysis:

-

Collect fractions containing the purified peptide.

-

Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Synthesis Scale | 0.1 mmol | Can be scaled up or down. |

| Resin Swelling Time | ≥ 1 hour | Ensures proper solvation of the polymer support.[1] |

| Fmoc Deprotection | 20% piperidine in DMF | Total treatment time of 10-14 minutes.[1] |

| Coupling Reagents | Fmoc-AA:HBTU:DIPEA (4:3.9:8 equivalents) | A common activation method. DIC/HOBt is another alternative. |

| Coupling Time | 1-2 hours | Can be extended for difficult couplings. Monitoring with a Kaiser test is recommended. |

| Cleavage Cocktail | Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) | Scavengers are crucial to prevent side reactions with sensitive residues like Trp, Met, Cys, Tyr.[2] |

| Cleavage Time | 2-3 hours | At room temperature. |